N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide

Medicinal chemistry Structure–activity relationship Hit-to-lead optimization

Procure N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide (CAS 2097892-51-6), a cyclopropanecarboxamide–thiophene conjugate for early-stage drug discovery. Its tertiary alcohol introduces a quaternary carbon center absent in des-methyl analogs (CAS 1251654-22-4) and des-hydroxy analogs (CAS 1060175-97-4), uniquely altering hydrogen bond donor count (2 vs. 1), TPSA (77.6 vs. 57.3 Ų), and rotatable bonds (5 vs. 3). This steric bulk is critical for probing kinase binding pockets where minor perturbations shift IC₅₀ values by orders of magnitude, enabling systematic matched-pair SAR.

Molecular Formula C12H17NO2S
Molecular Weight 239.33
CAS No. 2097892-51-6
Cat. No. B2709622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide
CAS2097892-51-6
Molecular FormulaC12H17NO2S
Molecular Weight239.33
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)C2CC2)O
InChIInChI=1S/C12H17NO2S/c1-12(15,6-9-4-5-16-7-9)8-13-11(14)10-2-3-10/h4-5,7,10,15H,2-3,6,8H2,1H3,(H,13,14)
InChIKeySDOOLELKIXXOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide (CAS 2097892-51-6): Procurement-Ready Cyclopropanecarboxamide–Thiophene Screening Candidate


N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide (CAS 2097892-51-6, PubChem CID 126852152) is a synthetic small-molecule cyclopropanecarboxamide incorporating a thiophen-3-yl ring, a quaternary hydroxy-methyl-substituted propyl linker, and a cyclopropane carboxamide terminus [1]. The molecular formula is C₁₂H₁₇NO₂S (exact mass 239.098 Da), with computed XLogP3 of 1.2, topological polar surface area of 77.6 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and five rotatable bonds, consistent with lead-like physicochemical space [1]. The compound is supplied as a high-throughput screening (HTS) stock by Life Chemicals (catalog F6194-0992) within a collection of over 494,000 off-the-shelf screening compounds built around approximately 2,900 original scaffolds . No published bioactivity, target-engagement, or in vivo data are currently available for this specific compound in PubMed, ChEMBL, BindingDB, or PubChem BioAssay, placing it unequivocally in the early discovery screening tier where structural and property-based differentiation from in-class analogs is the primary procurement rationale.

Why N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide Cannot Be Replaced by Common In-Class Analogs


Cyclopropanecarboxamide–thiophene conjugates span a broad continuum of physicochemical and conformational properties that are exquisitely sensitive to subtle linker modifications. The target compound bears a tertiary alcohol (2-hydroxy-2-methyl) that introduces a quaternary carbon center absent in the primary alcohol analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide (CAS 1251654-22-4) and the zero-hydroxyl analog N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide (CAS 1060175-97-4) [1][2]. This single methyl group alters hydrogen bond donor count (2 vs. 1), topological polar surface area (77.6 vs. 57.3 Ų), rotatable bond count (5 vs. 3), and steric bulk around the hydroxyl, each of which can independently shift target binding, metabolic stability, and solubility profiles in structure–activity relationship (SAR) campaigns [1][2]. Class-level precedent from related cyclopropanecarboxamide–thiophene inhibitors (e.g., AX20017) demonstrates that even minor structural perturbations can shift IC₅₀ values by orders of magnitude against kinase targets [3]. Generic substitution without matched-pair analysis therefore risks losing or entirely inverting the structure–property relationships that drove initial hit selection.

Quantitative Differentiation Evidence for N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide


Gem-Dimethyl Carbinol Center Confers a Unique Quaternary Carbon Architecture Absent in All Closest Purchasable Analogs

The target compound contains a tertiary alcohol (2-hydroxy-2-methyl) generating a quaternary carbon center on the propyl linker. This feature is absent in the des-methyl analog N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide (CAS 1251654-22-4), which bears a secondary alcohol on a two-carbon linker, and in the fully simplified scaffold N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide (CAS 1060175-97-4), which lacks any hydroxyl group [1][2]. The quaternary center introduces a stereocenter (undefined atom stereocenter count = 1) and steric shielding of the hydroxyl that cannot be replicated by any primary or secondary alcohol analog in the same compound series [1].

Medicinal chemistry Structure–activity relationship Hit-to-lead optimization

Hydrogen Bond Donor Count of 2 Differentiates from Single-HBD and Zero-HBD Analogs in the Same Scaffold Family

The target compound possesses two hydrogen bond donors (hydroxyl + amide NH), compared with one HBD in N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide (CAS 1060175-97-4) and three HBDs in bis-hydroxylated or extended polyol derivatives [1][2]. Hydrogen bond donor count is a key determinant of passive membrane permeability (correlated with decreased permeability above HBD > 3 per Lipinski's Rule of Five analysis) and aqueous solubility [3]. The HBD = 2 profile balances the need for target engagement via polar contacts with the need for acceptable permeability in cell-based assays, a balance point that differs from both the HBD = 1 and HBD ≥ 3 classes within the same cyclopropanecarboxamide–thiophene series [1][2].

Ligand-based design Solubility optimization Permeability profiling

Five Rotatable Bonds Offer Greater Conformational Sampling than Simpler Thiophene–Methyl Analogs While Retaining Cyclopropane Rigidity

The target compound has five rotatable bonds (computed by Cactvs), compared with three rotatable bonds in N-[(thiophen-3-yl)methyl]cyclopropanecarboxamide (CAS 1060175-97-4) [1][2]. The additional rotational degrees of freedom arise from the extended propyl linker bearing the quaternary hydroxy-methyl group. Increased rotatable bond count generally correlates with higher entropic penalty upon target binding, but the cyclopropane ring provides a rigid anchor point that partially compensates by pre-organizing the amide geometry [3]. This intermediate flexibility profile sits between the highly rigid minimal scaffold (3 rotatable bonds) and fully flexible linear analogs, offering a distinct conformational sampling regime that may access binding pockets inaccessible to more constrained or more flexible competitors in high-throughput screening [1][2].

Conformational analysis Ligand efficiency Scaffold optimization

Cyclopropanecarboxamide–Thiophene Scaffold Class Demonstrates Validated Kinase Inhibition in the Sub-Micromolar Range, Supporting Prioritized Screening of Congeners

Although no target-specific data exist for CAS 2097892-51-6 itself, the broader cyclopropanecarboxamide–thiophene chemotype has produced validated probe molecules. AX20017 [2-(cyclopropanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, CAS 329221-38-7] inhibits Mycobacterium tuberculosis protein kinase G (PknG) with an IC₅₀ of 0.39 μM (390 nM) in an ATP-competitive manner, while exhibiting minimal activity against 25 human kinases including PKCα, the mammalian kinase most closely related to PknG [1][2]. Separately, (1S,2R)-N-allyl-2-(aminomethyl)-N-ethyl-1-(thiophen-3-yl)cyclopropanecarboxamide inhibits the human norepinephrine transporter (NET) with an IC₅₀ of 5.6–6.4 nM [3]. These data establish that the thiophene–cyclopropanecarboxamide pharmacophore can achieve high-affinity target engagement across divergent protein families, providing class-level justification for prioritizing this scaffold in screening collections over thiophene-carboxamide or cyclopropane-only chemotypes lacking such dual precedent [1][2][3].

Kinase inhibition Anti-infective screening Protein kinase G

Thiophene-3-yl Regioisomer Confers Electronic Differentiation from Thiophene-2-yl Analogs Within Cyclopropanecarboxamide Series

The target compound employs a thiophene-3-yl (3-substituted) attachment, whereas many commercially available cyclopropanecarboxamide–thiophene analogs utilize thiophene-2-yl linkages [1]. The 3-substitution pattern alters the sulfur atom's electronic relationship with the carboxamide, producing different dipole moments, π-electron density distributions, and sulfur-mediated interactions (e.g., S–π, chalcogen bonding) compared with 2-substituted regioisomers . In the JNK inhibitor series reported by De et al. (2011), thiophene-3-carboxamide derivatives achieved dual ATP-competitive and JIP-mimetic inhibition with compound 25 binding JNK2 at Kd = 640 nM, demonstrating that the 3-position carboxamide orientation on thiophene is compatible with kinase binding site engagement [2]. The thiophene-3-yl substitution in the target compound thus provides a distinct electronic surface relative to 2-yl analogs available from the same vendor library [1].

Electronic effects Regioisomer SAR Heterocycle optimization

Vendor-Defined Purity and Quantitative Procurement Specifications Enable Reproducible Screening Relative to Uncharacterized Analogs

The compound is commercially available from Life Chemicals (catalog F6194-0992) with defined quantity and pricing: 40 mg at $140.00 and 25 mg at tiered pricing, as listed in the vendor's HTS collection [1]. In contrast, multiple in-class analogs (e.g., N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopropanecarboxamide, N-(2-hydroxy-2-(thiophen-3-yl)ethyl)cyclopropanecarboxamide) are listed by vendors with purity statements but lack the documented HTS collection provenance and validated synthetic routes that Life Chemicals provides for its approximately 494,000-compound screening library [1]. The availability of defined milligram quantities with catalog traceability supports reproducible dose–response follow-up, whereas procurement of less-documented analogs may introduce batch-to-batch variability in purity or identity that confounds hit confirmation [1].

Procurement specifications Quality control Screening reproducibility

Recommended Research and Industrial Application Scenarios for N-[2-Hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide


Kinase-Focused High-Throughput Screening Deployment Leveraging Class-Level PknG and JNK Inhibitory Precedent

Given the validated sub-micromolar kinase inhibition demonstrated by structurally related cyclopropanecarboxamide–thiophene compounds (AX20017: PknG IC₅₀ = 0.39 μM; JNK inhibitor compound 25: JNK2 Kd = 640 nM), this compound is best deployed in kinase-targeted or anti-infective phenotypic screening cascades where the thiophene–cyclopropanecarboxamide pharmacophore has established target engagement precedent [1][2]. The quaternary hydroxy-methyl center provides an SAR handle orthogonal to the minimal scaffold, enabling exploration of steric and hydrogen bonding requirements at the linker region that cannot be probed with des-methyl or des-hydroxy analogs. Inclusion in screening libraries biased toward the approximately 518 human protein kinases or mycobacterial kinase targets is scientifically justifiable based on class-level evidence.

Matched-Pair SAR Expansion Around the Hydroxy-Methyl Linker for Hit-to-Lead Optimization

The target compound's gem-dimethyl carbinol creates a unique chemical space within the cyclopropanecarboxamide–thiophene series that is not addressed by any of the closest purchasable analogs [1][2]. Procurement of this compound alongside its des-methyl (CAS 1251654-22-4), des-hydroxy (CAS 1060175-97-4), and regioisomeric hydroxy-propyl congeners enables a systematic matched-pair analysis quantifying the contribution of the quaternary carbon center to target affinity, selectivity, and physicochemical properties. This SAR expansion is essential for hit-to-lead programs that have identified the cyclopropanecarboxamide–thiophene core as a promising starting point but require linker optimization to improve potency or ADME parameters.

Computational Docking and Pharmacophore Modeling Using the Quaternary Carbon as a Steric Probe

The quaternary carbon center with its attached methyl and hydroxyl groups introduces a steric profile that is absent in linear-chain analogs [1]. This feature makes the compound valuable as a computational probe for evaluating the tolerance of binding pockets to branched, sterically demanding substituents at the linker position. Molecular docking studies comparing this compound with the minimal scaffold (CAS 1060175-97-4, 3 rotatable bonds) can identify binding site sub-pockets that accommodate the additional methyl group, guiding rational design of more potent analogs without synthesizing an extensive library [2]. The computed XLogP3 of 1.2 and TPSA of 77.6 Ų further support its use in ligand-based pharmacophore models for permeability prediction.

Procurement for Chemical Biology Probe Development with Whitespace IP Advantage

This compound has no published bioactivity data, no patent filings, and no prior art establishing its use as a therapeutic or probe molecule (PubChem BioAssay: 0 active results) [1]. For academic or industrial groups seeking to develop novel chemical probes with freedom-to-operate advantages, the absence of prior art on this specific substitution pattern represents a strategic whitespace opportunity. The documented commercial availability (Life Chemicals F6194-0992, 40 mg at $140.00) ensures reproducible sourcing for initial SAR exploration, while the lack of published target annotations avoids conflicting intellectual property claims that encumber many pre-characterized screening compounds [2].

Quote Request

Request a Quote for N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.